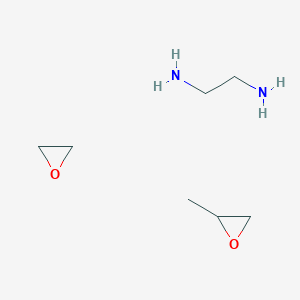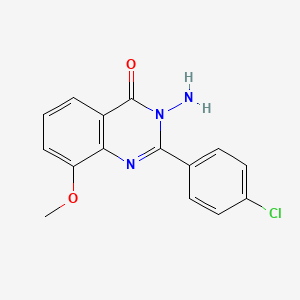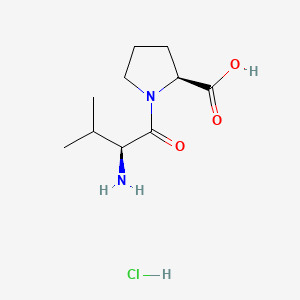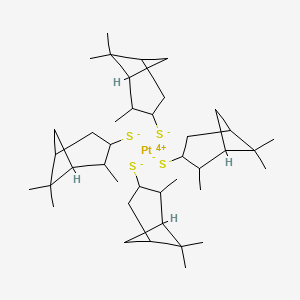
Tétraol de tétrakis(éthoxylate-bloc-propoxylate) d'éthylènediamine
Vue d'ensemble
Description
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol is a terminal secondary tetrahydroxy-functional oligomer . It’s a water-soluble, non-ionic surfactant with a high hydrophilic-lipophilic balance (HLB) value . It has been shown to be non-toxic to human serum and kidney fibrosis cells in vitro .
Molecular Structure Analysis
The molecular formula of Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol is C34H72N2O12 . Its molecular weight is 700.94168 .Physical and Chemical Properties Analysis
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol has an average molecular weight (Mn) of 15,000 . It has a surface tension of 43 dyn/cm at 25 °C, 0.1 wt. % in H2O . Its viscosity is 1,100 cP at 77 °C . The melting point is 52 °C . The cloud point is >100 °C for a 1 wt. % aqueous solution . The density is 1.04 g/mL at 25 °C .Applications De Recherche Scientifique
Agent de nettoyage de surface
Le tétraol de tétrakis(éthoxylate-bloc-propoxylate) d'éthylènediamine est utilisé comme agent de nettoyage pour les surfaces dures et molles. Sa valeur HLB élevée en fait un surfactant non ionique efficace, capable d'éliminer la saleté et la crasse de diverses surfaces sans causer de dommages .
2. Agent antimousse dans les revêtements et le traitement de l'eau Ce composé sert d'antimousse dans les revêtements et les procédés de traitement de l'eau. Il contribue à réduire ou à éliminer la formation de mousse, qui peut interférer avec l'application de revêtements ou le fonctionnement des systèmes de traitement de l'eau .
Lubrifiant dans le travail des métaux
Dans le travail des métaux, le this compound est utilisé comme lubrifiant. Il facilite des opérations plus fluides en réduisant les frottements entre les surfaces métalliques pendant les processus d'usinage, de coupe ou de façonnage .
Aide antimousse
En tant qu'aide antimousse, ce produit chimique contribue à contrôler et à prévenir la formation de mousse dans les processus industriels, garantissant que les machines et les systèmes fonctionnent efficacement sans être perturbés par une mousse excessive .
Extenseur pour les polyesters et les polyuréthanes
Il agit comme un extenseur pour les polyesters et les polyuréthanes linéaires et réticulés, améliorant leurs propriétés et leurs performances dans diverses applications, telles que la production de plastiques ou de fibres .
Non-toxicité en recherche biomédicale
En raison de sa nature non toxique pour le sérum humain et les cellules de fibrose rénale in vitro, ce composé a des applications potentielles en recherche biomédicale où il pourrait être utilisé comme solvant ou transporteur sans effets négatifs sur les cellules humaines .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol (ETT) is a non-ionic surfactant . It primarily targets the surface tension of liquids, reducing it significantly . This property makes it useful in various applications, including as a defoamer in coatings and water treatment, and as a lubricant in metalworking .
Mode of Action
ETT interacts with its targets by adhering to the surface of the liquid, disrupting the uniformity of the surface tension . This interaction results in a reduction of the surface tension, leading to the dispersion of foam in coatings and water treatment processes . In metalworking, it acts as a lubricant, reducing friction between surfaces .
Biochemical Pathways
It has been shown to inhibit the deposition of tin (sn) in electrochemical reactions . This inhibition is dependent on the concentration of ETT, the rotation speed, and the potential scan rate .
Pharmacokinetics
It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on the specific application and dosage.
Result of Action
The primary result of ETT’s action is the reduction of surface tension in liquids . In the context of tin electroplating, ETT inhibits the deposition of tin, affecting the overall efficiency of the process .
Action Environment
The action of ETT is influenced by environmental factors such as temperature and pH. For instance, it has a cloud point (the temperature above which the surfactant becomes insoluble) of 71-75°C , indicating that its solubility and, consequently, its efficacy may decrease at higher temperatures
Propriétés
IUPAC Name |
ethane-1,2-diamine;2-methyloxirane;oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.C2H8N2.C2H4O/c1-3-2-4-3;3-1-2-4;1-2-3-1/h3H,2H2,1H3;1-4H2;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSMQAWUTCXMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26316-40-5 | |
| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26316-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26316-40-5 | |
| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediamine, ethoxylated and propoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, 1,2-ethanediylbis(nitrilodialkylene) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B566505.png)



![Butoxy-[[(4-chlorophenyl)methylamino]-(2-hydroxyphenyl)methyl]phosphinic acid](/img/structure/B566511.png)




![Methyl 5-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B566525.png)
